molecular formula C13H14N4O2S2 B11359862 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11359862
M. Wt: 322.4 g/mol
InChI Key: QVWLDQVDBIHBCO-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a thiadiazole ring, and a methylcarbamoyl group attached to the benzothiophene ring.

Preparation Methods

The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylcarbamoyl Group: This step involves the reaction of the benzothiophene intermediate with methyl isocyanate under controlled conditions.

    Formation of the Thiadiazole Ring: This can be done through a cyclization reaction involving the benzothiophene intermediate and a suitable thiadiazole precursor.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiophene ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N4O2S2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C13H14N4O2S2/c1-14-12(19)10-7-4-2-3-5-9(7)21-13(10)15-11(18)8-6-20-17-16-8/h6H,2-5H2,1H3,(H,14,19)(H,15,18)

InChI Key

QVWLDQVDBIHBCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origin of Product

United States

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